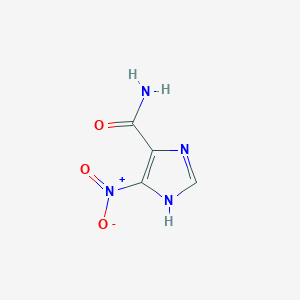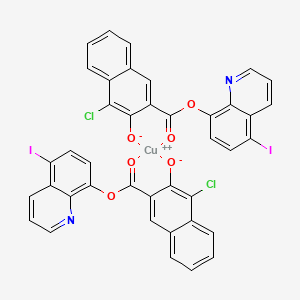![molecular formula C7H6N2OS B12832253 4-Mercapto-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832253.png)
4-Mercapto-1H-benzo[d]imidazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Mercapto-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that features a benzimidazole core with a mercapto group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Mercapto-1H-benzo[d]imidazol-2(3H)-one typically involves the cyclization of o-phenylenediamine with carbon disulfide under basic conditions, followed by oxidation. The reaction can be summarized as follows:
Cyclization: o-Phenylenediamine reacts with carbon disulfide in the presence of a base such as potassium hydroxide to form the intermediate 2-mercapto-benzimidazole.
Oxidation: The intermediate is then oxidized using an oxidizing agent like hydrogen peroxide to yield this compound.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time.
化学反応の分析
Types of Reactions: 4-Mercapto-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
4-Mercapto-1H-benzo[d]imidazol-2(3H)-one has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of various pharmaceuticals, including antiviral, anticancer, and antimicrobial agents.
Materials Science: The compound is utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
作用機序
The mechanism of action of 4-Mercapto-1H-benzo[d]imidazol-2(3H)-one involves its interaction with various molecular targets, including enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. Additionally, the benzimidazole core can interact with nucleic acids and other biomolecules, influencing various biological pathways.
類似化合物との比較
2-Mercapto-benzimidazole: Similar structure but lacks the oxidation state of 4-Mercapto-1H-benzo[d]imidazol-2(3H)-one.
Benzimidazole: The parent compound without the mercapto group.
4-Methyl-1H-benzo[d]imidazol-2(3H)-one: Similar structure with a methyl group instead of a mercapto group.
Uniqueness: this compound is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and materials science.
特性
分子式 |
C7H6N2OS |
|---|---|
分子量 |
166.20 g/mol |
IUPAC名 |
4-sulfanyl-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C7H6N2OS/c10-7-8-4-2-1-3-5(11)6(4)9-7/h1-3,11H,(H2,8,9,10) |
InChIキー |
ZTZIIMRUDZZXSV-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)S)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-bis(2-hydroxyethyl)-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)pent-1-enyl]oxy]benzenesulphonamide](/img/structure/B12832183.png)
![Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B12832185.png)











